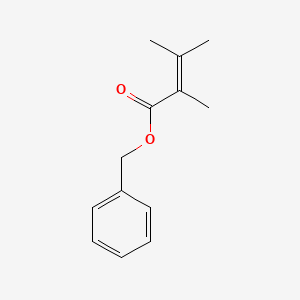

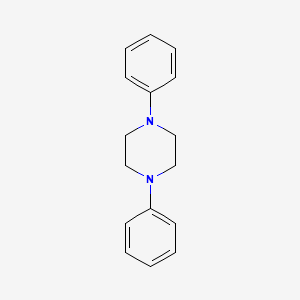

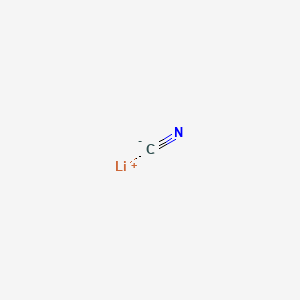

![molecular formula C21H13N B1604859 Dibenz[a,c]acridine CAS No. 215-62-3](/img/structure/B1604859.png)

Dibenz[a,c]acridine

概要

説明

Dibenz[a,c]acridine belongs to the class of polycyclic aromatic nitrogen heterocyclic compounds (PANHs). These are a group of well-known environmental pollutants with both mutagenic and carcinogenic properties . It is used for R&D purposes and not recommended for medicinal, household, or other uses .

Synthesis Analysis

There are several papers on the synthesis of Dibenz[a,c]acridine. For instance, one paper discusses the synthesis of bisimino-functionalized dibenzo[a,c]acridines as highly conjugated pincer frameworks for palladium (ii). These compounds showed good catalytic performance in Heck coupling .

Molecular Structure Analysis

The molecular formula of Dibenz[a,c]acridine is C21H13N . The molecular weight is 279.3346 . The structure is available as a 2D Mol file or as a computed 3D SD file .

Chemical Reactions Analysis

Dibenz[a,c]acridine neutralizes acids in exothermic reactions to form salts plus water. It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides. It may generate hydrogen, a flammable gas, in combination with strong reducing agents such as hydrides .

Physical And Chemical Properties Analysis

The physical and chemical properties of Dibenz[a,c]acridine include a molecular weight of 279.3346 . More detailed thermophysical property data can be found in the NIST/TRC Web Thermo Tables .

科学的研究の応用

Dibenz[a,c]acridine: A Comprehensive Analysis of Scientific Research Applications

Environmental Monitoring: Dibenz[a,c]acridine is used as an analytical standard for the determination of the analyte in environmental samples, including asphalt and corresponding leachate water, by chromatography techniques .

Biomedical Research: Studies have investigated the carcinogenicity of dibenz[a,c]acridine in mouse skin and liver following topical application, contributing to our understanding of its effects on mammalian systems .

Neurodegenerative Disease Treatment: Acridines, a class of compounds that includes dibenz[a,c]acridine, have been explored for their potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Industrial Reference Material: Dibenz[a,c]acridine serves as a certified reference material in various industrial applications, ensuring the accuracy and consistency of analytical measurements .

Regulatory Compliance: The substance is tracked and regulated by environmental agencies like the EPA, indicating its significance in compliance with environmental laws and regulations .

Thermodynamic Property Analysis: The compound’s thermodynamic properties are critically evaluated for pure compounds with a focus on organics, which is essential for various scientific and industrial processes .

作用機序

Target of Action

Dibenz[a,c]acridine is a complex organic compound with the molecular formula C21H13N

Biochemical Pathways

The metabolism of Dibenz[a,c]acridine and similar compounds has been examined in liver microsomal incubations . These studies have identified several metabolites, suggesting that Dibenz[a,c]acridine may affect multiple biochemical pathways.

Safety and Hazards

将来の方向性

There is ongoing research into the applications of Dibenz[a,c]acridine and its derivatives. Emphasis is being placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives. The goal is to vary the type and position of the substituent on the acridine core and broaden the applicability of acridine derivatives .

特性

IUPAC Name |

phenanthro[9,10-b]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13N/c1-6-12-20-14(7-1)13-19-17-10-3-2-8-15(17)16-9-4-5-11-18(16)21(19)22-20/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUZBPGZOTDAWBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C4=CC=CC=C4C5=CC=CC=C5C3=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40878543 | |

| Record name | DIBENZ(A,C)ACRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40878543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dibenz[a,c]acridine | |

CAS RN |

215-62-3, 65777-07-3 | |

| Record name | Dibenz[a,c]acridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=215-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenz(a,c)acridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000215623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzacridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065777073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenz[a,c]acridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48754 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DIBENZ(A,C)ACRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40878543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dibenzo[a,c]acridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dibenz(a,c)acridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KHE7JV8NGB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is Dibenz[a,c]acridine typically measured in environmental samples?

A1: Two primary methods are used to analyze Dibenz[a,c]acridine in environmental matrices like atmospheric particulate matter: High Performance Liquid Chromatography with fluorescence detection (HPLC-fluorescence) and Gas Chromatography with Mass Spectrometry detection (GC-MS). While HPLC-fluorescence demonstrates higher sensitivity for Dibenz[a,c]acridine [], GC-MS offers better separation efficiency for a wider range of azaarenes, including Dibenz[a,c]acridine []. Sample preparation usually involves Soxhlet extraction followed by concentration [].

Q2: What are the typical environmental concentrations of Dibenz[a,c]acridine?

A2: A study in Strasbourg, France, found seasonally varying concentrations of Dibenz[a,c]acridine in atmospheric particulate matter (PM10). The highest mean concentration was observed in winter (6.0 ng/m3) and the lowest in summer (0.90 ng/m3) []. In Tokyo, the concentration of Dibenz[a,c]acridine in urban atmospheric particulate matter was found to be significantly lower than major polycyclic aromatic hydrocarbons, ranging from 3 x 10-3 to 3 x 10-1 ng/m3 [].

Q3: Can Dibenz[a,c]acridine be found in food products?

A3: Yes, Dibenz[a,c]acridine has been detected in various refined and cold-pressed vegetable oils and animal fats, likely due to environmental contamination of the raw materials []. Concentrations ranged from 2 to 250 ng/kg, highlighting the importance of monitoring these contaminants in food sources [].

Q4: Does Dibenz[a,c]acridine have any known catalytic properties?

A4: Recent research suggests that Dibenz[a,c]acridine exhibits promising catalytic activity for the Oxygen Reduction Reaction (ORR) []. When adsorbed onto a highly oriented pyrolytic graphite (HOPG) surface, Dibenz[a,c]acridine self-organizes into a two-dimensional ordered structure, facilitating the ORR process with high specific activity per pyridinic nitrogen []. This discovery highlights the potential of Dibenz[a,c]acridine as a building block for designing efficient carbon-based catalysts.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

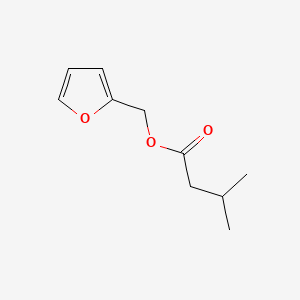

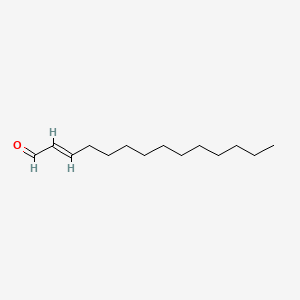

![Glycine, N-[(butylamino)carbonyl]-](/img/structure/B1604776.png)

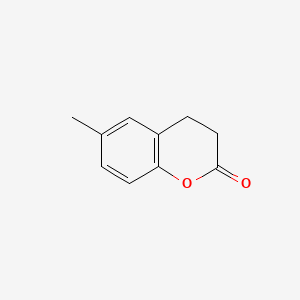

![4H-Pyrido[1,2-a]pyrimidine-3-carboxamide, 6,7,8,9-tetrahydro-6-methyl-4-oxo-](/img/structure/B1604780.png)